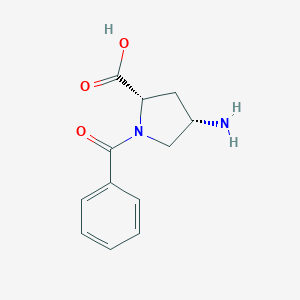

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant potential in medicinal chemistry and synthetic organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group at the 4-position and a benzoyl group at the 1-position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Protection and Functionalization: The amino group is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group, to prevent unwanted reactions.

Benzoylation: The protected pyrrolidine is then subjected to benzoylation using benzoyl chloride in the presence of a base like triethylamine.

Deprotection: The protecting group is removed under acidic conditions to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its role in enzyme inhibition and protein stabilization.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or stabilizing their structure. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

(2S,4R)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid: Differing only in the stereochemistry at the 4-position, this compound exhibits different biological activities and properties.

(2S,4S)-4-Hydroxy-1-benzoylpyrrolidine-2-carboxylic acid:

Uniqueness: (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its potential in drug design make it a valuable compound in various fields of research.

Actividad Biológica

(2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, including its interactions with enzymes, potential therapeutic roles, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an amino group at the 4-position and a benzoyl group at the 1-position. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of approximately 234.25 g/mol. The specific stereochemistry of (2S,4S) contributes to its unique biological properties and reactivity.

Enzyme Interactions

This compound has been shown to interact with various enzymes involved in amino acid metabolism. Key interactions include:

- Aminopeptidases : The compound acts as a substrate or inhibitor, influencing enzyme activity and metabolic pathways.

- Carboxypeptidases : Similar interactions occur, impacting protein digestion and amino acid release.

These interactions often involve the formation of hydrogen bonds and hydrophobic interactions that stabilize enzyme-substrate complexes.

Potential Therapeutic Applications

Research indicates that this compound may serve as an inhibitor for specific metabolic enzymes, suggesting potential therapeutic roles in conditions where these enzymes are dysregulated. Its ability to mimic natural amino acids allows it to influence protein synthesis and function, which is crucial in various biological processes.

Binding Affinity Studies

Recent studies have investigated the binding affinity of this compound to various receptors. For instance, its interaction with glutamate receptors has been analyzed to understand its role as a modulator in neurotransmission. The compound's structural features suggest it may enhance binding affinity through hydrogen bonding capabilities .

Comparative Analysis

To highlight the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| This compound | 2S, 4S | Enzyme inhibition; potential therapeutic roles |

| (2S,4R)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid | 2S, 4R | Different enzyme interactions; varied effects |

| (2S,4S)-4-Hydroxy-1-benzoylpyrrolidine-2-carboxylic acid | 2S, 4S | Distinct biological properties; less studied |

Propiedades

IUPAC Name |

(2S,4S)-4-amino-1-benzoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-9-6-10(12(16)17)14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTODXOQKGULQFP-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570983 | |

| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176439-44-4 | |

| Record name | (4S)-4-Amino-1-benzoyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.